![molecular formula C10H18N2O B2800543 1-butyl-5-(ethoxymethyl)-1H-pyrazole CAS No. 1855945-55-9](/img/structure/B2800543.png)
1-butyl-5-(ethoxymethyl)-1H-pyrazole
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Overview
Description
1-Butyl-5-(ethoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a synthetic molecule that has been extensively studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of 1-butyl-5-(ethoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the brain and other tissues. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects
In addition to its effects on acetylcholinesterase, this compound has been shown to have other biochemical and physiological effects. It has been shown to modulate the activity of certain ion channels, which can affect neuronal excitability and neurotransmitter release. Additionally, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-butyl-5-(ethoxymethyl)-1H-pyrazole in lab experiments is its high purity and relatively simple synthesis method. Additionally, it has been extensively studied and has a well-established mechanism of action, which can facilitate further research. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling and disposing of this compound to avoid any adverse effects.
Future Directions
There are several potential future directions for research involving 1-butyl-5-(ethoxymethyl)-1H-pyrazole. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to determine its efficacy and safety in animal models and humans. Additionally, its anti-cancer properties warrant further investigation, particularly in the development of new cancer treatments. Finally, its effects on ion channels and neurotransmitter release suggest that it may have potential as a tool for studying neuronal function and communication.
Synthesis Methods
The synthesis of 1-butyl-5-(ethoxymethyl)-1H-pyrazole involves the reaction of butylhydrazine with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with paraformaldehyde and sodium borohydride to obtain the final compound. The synthesis method is relatively simple and yields a high purity product.
Scientific Research Applications
1-Butyl-5-(ethoxymethyl)-1H-pyrazole has been used in various scientific research applications, including drug discovery, neurobiology, and cancer research. It has been shown to have potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-butyl-5-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-5-8-12-10(6-7-11-12)9-13-4-2/h6-7H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGDKTQDQFWDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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